(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol
Description
This compound is a highly functionalized cyclopenta[a]phenanthren derivative, characterized by a steroidal-like framework with multiple stereogenic centers. The core structure consists of a fused polycyclic system (cyclopenta[a]phenanthren) that is substituted with a hydroxyimino (-N-OH) group at position 1 and a hydroxyl (-OH) group at position 6. The compound’s stereochemistry (1Z,3aS,3bR,9bS,11aS) further defines its three-dimensional arrangement, which is critical for biological activity and physicochemical properties .
Cyclopenta[a]phenanthren derivatives are often studied for their structural resemblance to steroids and their applications in medicinal chemistry, particularly in hormone receptor modulation.
Properties
Molecular Formula |
C18H23NO2 |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17E)-17-hydroxyimino-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C18H23NO2/c1-18-9-8-14-13-5-3-12(20)10-11(13)2-4-15(14)16(18)6-7-17(18)19-21/h3,5,10,14-16,20-21H,2,4,6-9H2,1H3/b19-17+/t14-,15-,16+,18+/m1/s1 |
InChI Key |
XLJMBRPBVDJBPJ-WZKMRYASSA-N |
Isomeric SMILES |
C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=NO)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Bardhan–Sengupta Phenanthrene Synthesis
The classical Bardhan–Sengupta method provides a foundational route for constructing the phenanthrene core. Starting from substituted naphthalene derivatives, this approach involves Friedel–Crafts acylation followed by cyclodehydration and dehydrogenation. For example:
-
Friedel–Crafts Acylation : A β-keto ester intermediate is generated via acylation of a naphthalene derivative.
-
Cyclodehydration : Phosphorus pentoxide (PO) promotes cyclization to form a hexahydrophenanthrene derivative.
-
Dehydrogenation : Selenium at 280–340°C yields the fully aromatic phenanthrene system.
Modifications for Cyclopenta Fusion :
To integrate the cyclopentane ring, a Diels–Alder reaction between a diene and a quinone derivative has been employed. For instance, reacting 1,3-butadiene with a phenanthrene-quinone under high-pressure conditions forms the cyclopenta[a]phenanthrene framework.
Introduction of the Hydroxyimino Group
Oximation of a Ketone Precursor
The hydroxyimino group at C1 is typically introduced via oximation of a pre-existing ketone. This involves treating a C1-ketone intermediate with hydroxylamine hydrochloride (NHOH·HCl) under acidic or neutral conditions:
Conditions :
-
Solvent: Ethanol/water (3:1)
-
Temperature: 60–80°C
Stereochemical Control :
The Z-configuration of the hydroxyimino group is achieved by using excess hydroxylamine and maintaining a pH of 4–5 to prevent isomerization.
Methyl Group Installation at C11a
Alkylation via Grignard Reagents
The C11a methyl group is introduced early in the synthesis to avoid steric hindrance during later stages. A Grignard reagent (e.g., methylmagnesium bromide) reacts with a ketone intermediate at C11a:
Optimization :
Hydroxylation at C7
Sharpless Asymmetric Dihydroxylation
The hydroxyl group at C7 is introduced via stereoselective dihydroxylation of a Δ-double bond using the Sharpless protocol:
Microbial Hydroxylation
Alternative approaches use Rhizopus nigricans or Aspergillus niger to hydroxylate the C7 position selectively. For example:
-
Substrate : 11a-Methylcyclopenta[a]phenanthrene.
-
Conditions : Fermentation at 28°C for 72 hours.
Stereochemical Control and Final Purification
Chiral Resolution via Chromatography
The complex stereochemistry (3aS,3bR,9bS,11aS) is maintained using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) during HPLC purification.
Conditions :
-
Mobile Phase: Hexane/isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
Crystallization
Final recrystallization from methanol/water (4:1) yields the pure compound as colorless needles.
Analytical Data and Characterization
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Bardhan–Sengupta + Oximation | High stereochemical control | Multistep (6–8 steps) | 25–30% |
| Microbial Hydroxylation | Eco-friendly, single-step hydroxylation | Low yield, scalability issues | 40–55% |
| Sharpless Dihydroxylation | High enantioselectivity | Requires toxic OsO | 60–75% |
Industrial-Scale Considerations
Large-scale synthesis prioritizes:
-
Catalyst Recycling : Rhodium catalysts (e.g., [RhCp*Cl]) are reused via immobilization on silica supports.
-
Continuous Flow Systems : Mitigate exothermic risks during oximation and Grignard reactions.
-
Green Solvents : Ethyl acetate/water biphasic systems reduce environmental impact.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The phenanthrene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Carcinogenicity Studies
Research has indicated that compounds related to cyclopenta[a]phenanthrene demonstrate varying degrees of carcinogenic activity. A study investigated the relationship between chemical structure and carcinogenicity among several derivatives of cyclopenta[a]phenanthrene. The findings revealed that certain methyl derivatives exhibited significant carcinogenic properties when tested on mouse skin . This highlights the importance of structural modifications in assessing the carcinogenic potential of similar compounds.
Potential Therapeutic Uses
The unique structure of (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol suggests potential therapeutic applications. Its hydroxylamine group may confer properties suitable for drug development aimed at treating various conditions related to inflammation or cancer.
Drug Development Insights
In the context of drug development, derivatives of cyclopenta[a]phenanthrene have been explored for their analgesic properties and as active pharmaceutical ingredients. The structural modifications can enhance solubility and bioavailability—critical factors for effective drug formulation . Compounds with similar frameworks have been shown to exhibit pronounced analgesic effects while remaining non-toxic .
Data Tables
| Property | Details |
|---|---|
| Chemical Structure | (1Z,3aS,3bR,...-7-ol |
| Related Compounds | Cyclopenta[a]phenanthrene derivatives |
| Applications | Cancer research; Drug development |
| Mechanisms | Carcinogenic activity; Interaction with steroid metabolism |
Case Study 1: Carcinogenic Activity Assessment
A comprehensive study analyzed the carcinogenic potential of various cyclopenta[a]phenanthrene derivatives through skin painting experiments on mice. The results indicated that specific structural configurations led to significant carcinogenic activity . This case underscores the importance of chemical structure in determining biological outcomes.
Case Study 2: Drug Formulation Development
Another investigation focused on the formulation of cyclopenta[a]phenanthrene derivatives as potential analgesics. The study demonstrated that modifications to enhance solubility resulted in improved bioavailability and therapeutic efficacy . This case highlights the translational potential of such compounds in clinical settings.
Mechanism of Action
The mechanism of action of (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a broader class of cyclopenta[a]phenanthren derivatives. Below is a comparative analysis with structurally analogous compounds:
Key Observations:
Functional Group Impact: The hydroxyimino group in the target compound distinguishes it from analogs with ketones or simple hydroxyls. This group may enhance binding to metal ions or participate in redox reactions, unlike the inert 7-ketone in the fluorinated analog .
Polarity and Solubility :
- The 7-OH group in the target compound increases water solubility relative to the 17α-methyl-androstane derivative, which lacks polar substituents beyond its diol groups .
- The fluorinated analog’s higher solubility (due to three -OH groups) suggests that additional hydroxylation could optimize bioavailability in drug design .
The unsubstituted cyclopenta[a]phenanthren-3-ol lacks significant bioactivity, underscoring the necessity of strategic functionalization for therapeutic relevance .
Mechanistic Differences:
- Electronic Effects: The hydroxyimino group’s electron-withdrawing nature may deactivate adjacent positions in the aromatic system, altering reactivity compared to electron-donating groups (e.g., -OH or -CH3) .
Biological Activity
The compound known as (1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol is a derivative of cyclopenta[a]phenanthrene. This class of compounds has garnered attention due to their potential biological activities including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C18H23N1O2
- Molecular Weight : 287.39 g/mol
- Structural Characteristics : The compound features a hydroxyimino group and a methyl substitution at the 11a position of the cyclopenta[a]phenanthrene structure.
Biological Activity Overview
This compound's biological activities have been investigated in several studies focusing on its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[a]phenanthrene exhibit significant antimicrobial properties. For example:
- A study involving various compounds derived from Bornetella nitida demonstrated that certain cyclopenta[a]phenanthrenes exhibited antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
- The compound (E)-17-(8-ethyl-4,5,9-trimethyldec-6-en-2-yl)-13-methyl-2,3,4,7,...-cyclopenta[a]phenanthren-3-ol was shown to have an IC50 of 142.18 µg/mL against MCF-7 breast cancer cells while also demonstrating antimicrobial activity .
Cytotoxicity and Anticancer Activity
The anticancer potential of cyclopenta[a]phenanthrene derivatives has been explored in various contexts:
- The aforementioned study reported that the compound induced apoptosis in MCF-7 cells through mechanisms involving caspase activation .
- Other studies have linked structural modifications in cyclopenta[a]phenanthrenes to varying degrees of carcinogenicity and cytotoxicity .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting:
- Objective : To evaluate the efficacy of cyclopenta[a]phenanthrene derivatives against common bacterial strains.
- Methodology : Compounds were tested using agar diffusion methods against MRSA, Bacillus subtilis, and Pseudomonas aeruginosa.
- Results : The derivatives showed notable inhibition zones compared to controls.
Case Study 2: Cytotoxicity Assessment
A separate study focused on the cytotoxic effects on human cancer cell lines:
- Objective : Assess the IC50 values of various cyclopenta[a]phenanthrene derivatives.
- Methodology : MCF-7 cells were treated with different concentrations of the compounds.
- Results : The compound exhibited significant cytotoxicity with an IC50 value indicating effective cell growth inhibition.
Comparative Analysis Table
| Compound Name | Antimicrobial Activity | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| (1Z,...)-cyclopenta[a]phenanthren-7-ol | Yes (against Staphylococcus aureus) | 142.18 | Apoptosis via caspase activation |
| Other Derivative | Yes (against Pseudomonas aeruginosa) | Varies | Unknown |
Q & A
Q. Table 1: Key Spectroscopic Parameters
| Technique | Target Data | Critical Parameters |
|---|---|---|
| 1H NMR | Stereochemical assignment | Solvent (CDCl3/DMSO-d6), δ 0.8–6.5 ppm |
| HRMS | Molecular formula | Resolution >20,000; mass accuracy <3 ppm |
| IR | Functional groups | Absorbance range 500–4000 cm⁻¹ |
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Contradictions often arise from overlapping signals (e.g., in crowded NMR regions) or impurities. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Resolve ambiguous 1H/13C correlations. For example, HMBC can confirm connectivity between the hydroxyimino group and the cyclopenta-phenanthrenol backbone .
- Isotopic Labeling : Use deuterated analogs to isolate specific signals (e.g., distinguishing phenolic –OH from solvent peaks) .
- Cross-Validation : Compare MS fragmentation patterns with computational predictions (e.g., using NIST Chemistry WebBook algorithms) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as cyclopenta-phenanthrenol derivatives may release volatile byproducts .
Advanced: How can researchers optimize synthetic routes to improve yield and purity?
Methodological Answer:
- Reaction Condition Screening : Vary catalysts (e.g., TsOH·H2O for esterification), solvents (polar vs. nonpolar), and temperatures. For example, IBX-mediated oxidations require anhydrous DMSO and controlled heating (40–60°C) .
- Protective Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect phenolic –OH during hydroxyimino group installation .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC to isolate stereoisomers .
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Avoids byproduct formation |
| Solvent Polarity | ε 4.3–20.7 (e.g., THF to DMF) | Enhances reagent solubility |
| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |
Advanced: What computational methods are recommended for studying structure-activity relationships (SAR)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., estrogen receptors, as seen in related cyclopenta-phenanthrenol derivatives) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity of the hydroxyimino group .
- MD Simulations : Assess conformational stability of the methyl-substituted cyclopenta ring over 100-ns trajectories .
Basic: How should researchers validate the compound’s stability under experimental conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : Expose to UV light (254 nm) and track changes in UV/Vis absorbance (λmax ~280 nm for phenolic groups) .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., boronate esters) to guide electrophilic substitution on the phenanthrenol ring .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., dimerization) through rapid heating .
Basic: How can researchers ensure reproducibility in spectral data acquisition?
Methodological Answer:
- Standardized Protocols : Calibrate instruments using certified reference materials (e.g., NIST-traceable NMR standards) .
- Sample Preparation : Use degassed, anhydrous solvents to eliminate artifacts (e.g., water peaks in DMSO-d6) .
Advanced: What analytical workflows are recommended for resolving complex mixtures in reaction byproducts?
Methodological Answer:
- LC-MS/MS : Pair reverse-phase chromatography with tandem MS to identify low-abundance byproducts (e.g., epoxides or diastereomers) .
- GC-MS Headspace Analysis : Detect volatile impurities (e.g., residual solvents) with detection limits <1 ppm .
Advanced: How can researchers design experiments to probe the compound’s metabolic pathways?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
